Ethyl 2-(6-methoxy-1H-indol-3-yl)acetate
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Overview
Description
Ethyl 2-(6-methoxy-1H-indol-3-yl)acetate is an organic compound with the chemical formula C14H15NO3. It is a colorless to pale yellow liquid with a vanilla-like odor. This compound is an ester derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, making them valuable in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(6-methoxy-1H-indol-3-yl)acetate typically involves the esterification of 6-methoxyindole-3-acetic acid. One common method includes the reaction of 6-methoxyindole-3-acetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(6-methoxy-1H-indol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of 6-methoxyindole-3-acetic acid.
Reduction: Formation of 6-methoxyindole-3-ethanol.
Substitution: Formation of halogenated indole derivatives
Scientific Research Applications
Ethyl 2-(6-methoxy-1H-indol-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a flavoring agent due to its vanilla-like odor.
Mechanism of Action
The mechanism of action of ethyl 2-(6-methoxy-1H-indol-3-yl)acetate involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing biological processes. For instance, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 2-(6-methoxy-1H-indol-3-yl)acetate can be compared with other indole derivatives such as:
Methyl 2-(1H-indol-3-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester.
Indole-3-acetic acid: A naturally occurring plant hormone with a carboxylic acid group instead of an ester.
6-Methoxyindole: Lacks the acetic acid ester side chain, making it less versatile in chemical reactions.
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
ethyl 2-(6-methoxy-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C13H15NO3/c1-3-17-13(15)6-9-8-14-12-7-10(16-2)4-5-11(9)12/h4-5,7-8,14H,3,6H2,1-2H3 |
InChI Key |
ZTMZTUTWHBPKRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
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